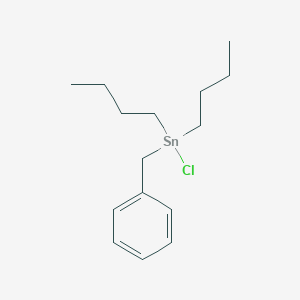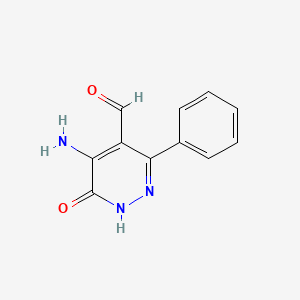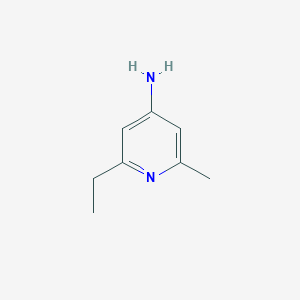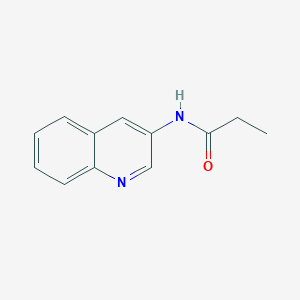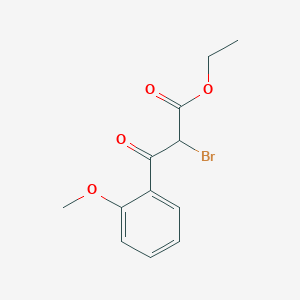![molecular formula C10H9N5O2 B8461668 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B8461668.png)
3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid is a heterocyclic compound that contains both a tetrazole ring and a cyclopenta[c]pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid typically involves the formation of the tetrazole ring followed by the construction of the cyclopenta[c]pyridine moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be applied to a variety of nitriles, including aromatic and aliphatic nitriles.
For the cyclopenta[c]pyridine moiety, a common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired substitution pattern and functional groups present on the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures .
化学反応の分析
Types of Reactions
3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
科学的研究の応用
3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cardiovascular and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological processes. This binding can inhibit or activate these targets, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
1H-tetrazole: A simpler tetrazole compound with similar reactivity but lacking the cyclopenta[c]pyridine moiety.
Cyclopenta[c]pyridine: A compound with a similar core structure but without the tetrazole ring.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring, offering diverse biological and chemical properties.
Uniqueness
3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid is unique due to its combination of the tetrazole ring and the cyclopenta[c]pyridine moiety. This dual functionality provides a versatile platform for designing new compounds with tailored properties for specific applications .
特性
分子式 |
C10H9N5O2 |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
3-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H9N5O2/c16-10(17)7-2-1-6-3-9(11-4-8(6)7)15-5-12-13-14-15/h3-5,7H,1-2H2,(H,16,17) |
InChIキー |
QOEYIYTWIUCWLY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=NC=C2C1C(=O)O)N3C=NN=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

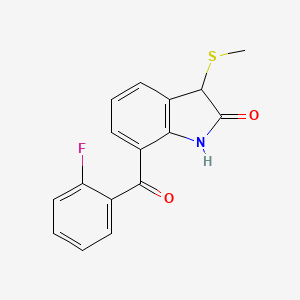
![Isopropyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B8461600.png)
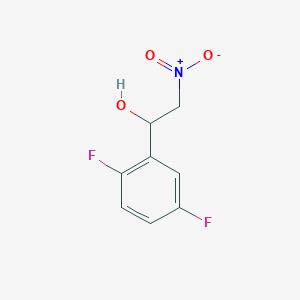
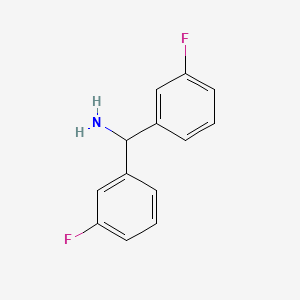
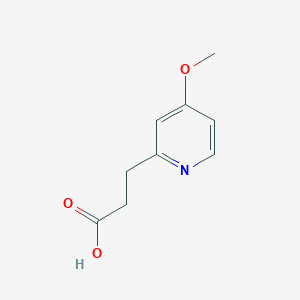
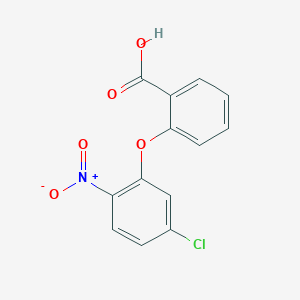

![3-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)benzonitrile](/img/structure/B8461647.png)

